MAO-B Inhibitory Potency and Selectivity: MAO-B-IN-30 vs. Clinically Used MAO-B Inhibitors
MAO-B-IN-30 demonstrates an IC50 of 0.082 µM for MAO-B and 19.176 µM for MAO-A, yielding a selectivity index (SI) of 233.85 [1]. In direct comparison within the same study, the reference MAO-B inhibitor lazabemide exhibited an IC50 of 0.110 µM for MAO-B, indicating that MAO-B-IN-30 is marginally more potent [1]. However, relative to clinically employed irreversible inhibitors such as selegiline (IC50 MAO-B = 51 nM; SI ≈ 450) and rasagiline (IC50 MAO-B = 4.43 nM; SI ≈ 93) , MAO-B-IN-30 is less potent but possesses a distinct chemical scaffold and reversible binding mode. Compared to safinamide (IC50 MAO-B = 98 nM; SI ≈ 5918) , MAO-B-IN-30 exhibits a lower selectivity index.
| Evidence Dimension | MAO-B inhibition potency and MAO-B/A selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 0.082 µM; MAO-A IC50 = 19.176 µM; SI = 233.85 |
| Comparator Or Baseline | Lazabemide: MAO-B IC50 = 0.110 µM; Selegiline: MAO-B IC50 ≈ 51 nM, SI ≈ 450; Rasagiline: MAO-B IC50 ≈ 4.43 nM, SI ≈ 93; Safinamide: MAO-B IC50 ≈ 98 nM, SI ≈ 5918 |
| Quantified Difference | MAO-B-IN-30 is 1.3-fold more potent than lazabemide; 1.6-fold less potent than safinamide; substantially less potent than selegiline and rasagiline. |
| Conditions | Recombinant human MAO-A and MAO-B enzymes; fluorometric assay using kynuramine as substrate (for MAO-B-IN-30 and lazabemide) [1]; comparator values from literature for selegiline, rasagiline, and safinamide . |
Why This Matters
The distinct potency and selectivity profile of MAO-B-IN-30 defines its utility in experiments where reversible, non-propargylamine-based MAO-B inhibition is required, avoiding confounding irreversible enzyme inactivation.
- [1] Kumar S, Jayan J, Manoharan A, et al. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect. Sci Rep. 2024;14:1264. View Source
